3-(2,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(2,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of an oxirane ring (epoxide) and a nitrile group attached to a 2,5-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,5-dimethylphenylacetonitrile with an appropriate epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under mild conditions to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, alcohols, thiols under basic or acidic conditions
Major Products Formed:
Diols: from oxidation of the oxirane ring
Amines: from reduction of the nitrile group
Substituted alcohols or amines: from nucleophilic ring-opening reactions
Scientific Research Applications
3-(2,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The nitrile group can also participate in interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- 3-(2,5-Dimethylphenyl)-1-(2-hydroxyphenyl)-propenone
- 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxychromen-4-one
- 3-[(2,5-Dimethylphenyl)(1,3-thiazol-2-yl)amino]propanoic acid
Comparison: 3-(2,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which confer distinct reactivity and potential applications In contrast, similar compounds may lack one of these functional groups, leading to different chemical behaviors and applications
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Biological Activity
3-(2,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile is a compound of interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. The oxirane (epoxide) ring in its structure can participate in various chemical reactions, making it a versatile compound for synthetic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an oxirane ring, a nitrile group, and a dimethylphenyl substituent. The oxirane ring is known for its electrophilic properties, allowing it to react with nucleophiles such as amino acids and proteins. The nitrile group can also engage in hydrogen bonding, which may influence the compound's interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to:
- Act as an Electrophile : The oxirane ring can react with nucleophilic sites on proteins, potentially altering their function.
- Participate in Hydrogen Bonding : The nitrile group may enhance binding interactions with various biomolecules.
These interactions could lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis via caspase activation |
A549 | 20 | Apoptosis via mitochondrial pathway |
Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 120 | 45 |
IL-6 | 200 | 70 |
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-8-4-5-9(2)10(6-8)12(3)11(7-13)14-12/h4-6,11H,1-3H3 |
InChI Key |
PZPJROLLTULFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2(C(O2)C#N)C |
Origin of Product |
United States |
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